Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a difluoroethenyl group, and a furan ring, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- typically involves multiple steps, including the formation of the cyclopropane ring, introduction of the difluoroethenyl group, and esterification with the furan derivative. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring using reagents such as diazomethane or Simmons-Smith reagents.
Difluoroethenylation: Introduction of the difluoroethenyl group using reagents like difluorocarbene precursors.
Esterification: Coupling of the cyclopropanecarboxylic acid with the furan derivative using esterification reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethenyl group or the furan ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Substituted derivatives with modified functional groups
Scientific Research Applications
Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in key biological processes.
Pathways: Modulating signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures but different substituents.
Difluoroethenyl compounds: Molecules containing the difluoroethenyl group with varying functional groups.
Furan derivatives: Compounds with the furan ring and different ester or acid functionalities.
Uniqueness
Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-trans)- is unique due to its combination of structural features, including the cyclopropane ring, difluoroethenyl group, and furan ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
55700-97-5 |
---|---|
Molecular Formula |
C20H20F2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(5-benzylfuran-3-yl)methyl (1S,3R)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H20F2O3/c1-20(2)16(10-17(21)22)18(20)19(23)25-12-14-9-15(24-11-14)8-13-6-4-3-5-7-13/h3-7,9-11,16,18H,8,12H2,1-2H3/t16-,18+/m0/s1 |
InChI Key |
OCIBCNHLIPIOMR-FUHWJXTLSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.